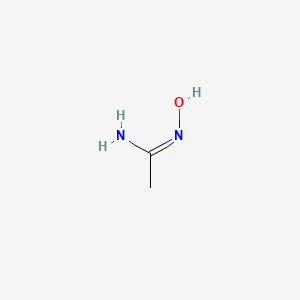

N-Hydroxyacetamidine

Description

Contextualization within Hydroxamic Acid and Amidoxime (B1450833) Chemistry

N-Hydroxyacetamidine is a member of the larger family of amidoximes, which are characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom. nih.gov This structure can be considered a nitrogen analogue of a carboxylic acid, where one of the oxygen atoms is replaced by a nitrogen atom. This relationship is particularly evident when comparing this compound with its close structural relative, acetohydroxamic acid.

Hydroxamic acids, with the general structure R-C(=O)N(OH)R', are well-known for their metal-chelating properties and have been extensively studied in medicinal chemistry. pharmacompass.com this compound shares this ability to coordinate with metal ions, but its electronic and structural properties differ due to the presence of the imine nitrogen instead of a carbonyl oxygen. Amidoximes can exist in tautomeric forms, with the Z-amidoxime form generally being the most stable. nih.govresearchgate.net The predicted pKa of this compound is approximately 7.48, while the experimental pKa of acetohydroxamic acid is around 9.37. chemicalbook.comrsc.org This difference in acidity influences their behavior in physiological and chemical systems.

The reactivity of this compound is also distinct from hydroxamic acids. The carbon atom in the amidoxime group is less electrophilic than the carbonyl carbon of a hydroxamic acid. This is due to the electron-donating effect of the amino group. However, the nitrogen atoms in this compound are nucleophilic, allowing for a range of chemical transformations. libretexts.orglibretexts.orgbyjus.comwikipedia.org

Significance of the this compound Moiety in Advanced Materials and Biological Systems

The this compound moiety, and the broader class of amidoximes, have garnered significant interest in both materials science and biological research. In the realm of advanced materials, the ability of the amidoxime group to chelate metal ions is a key feature. This property has been exploited in the development of adsorbents for the removal of heavy metals from aqueous solutions. For example, polymers functionalized with amidoxime groups have shown high efficiency in extracting uranium from seawater. rsc.org While much of this research focuses on polymeric systems, the fundamental coordination chemistry is rooted in the behavior of simple amidoximes like this compound.

In biological systems, the this compound moiety is often considered a bioisostere of the carboxylic acid group. nih.gov This means that it can mimic the biological activity of a carboxylic acid-containing molecule while potentially offering improved pharmacokinetic properties. The amidoxime group can participate in hydrogen bonding and metal chelation, similar to a carboxylic acid, allowing it to interact with biological targets such as enzymes. nih.govnih.gov For instance, this compound itself is classified as an enzyme inhibitor. nih.govnih.gov Furthermore, amidoximes can act as prodrugs for amidines, which are a class of compounds with a range of biological activities, including antimicrobial and antiprotozoal effects. nih.govnih.gov The in vivo reduction of the amidoxime group to an amidine can release the active therapeutic agent. nih.gov

Evolution of Research Perspectives on this compound

The study of amidoximes dates back to the 19th century, with the first synthesis of formamidoxime, the simplest amidoxime, reported in 1873. nih.govresearchgate.net The fundamental structure of amidoximes was elucidated in the 1880s. nih.govresearchgate.net Early research focused on the synthesis and basic reactivity of these compounds. The most common synthetic route, which remains widely used today, involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov For this compound, this involves the reaction of acetonitrile (B52724) with hydroxylamine. chemicalbook.com

For much of the 20th century, research on simple amidoximes like this compound was foundational, exploring their chemical properties and reactions. A comprehensive review of the chemistry of amidoximes and related compounds was published in 1962, indicating a solidifying interest in this class of molecules. acs.org In recent decades, the research perspective has shifted significantly towards the application of the amidoxime moiety. The recognition of amidoximes as potent metal chelators spurred research into their use in environmental remediation, particularly for the extraction of valuable and heavy metals. rsc.org Concurrently, the field of medicinal chemistry has embraced the amidoxime group as a versatile functional group for drug design, leveraging its bioisosteric relationship with carboxylic acids and its role in prodrug strategies. researchgate.netnih.gov This has led to the investigation of a wide array of amidoxime-containing compounds for various therapeutic applications. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O | nih.gov |

| Molecular Weight | 74.08 g/mol | nih.gov |

| Melting Point | 134 °C | chemicalbook.comchemdad.com |

| Boiling Point (Predicted) | 110.6 ± 23.0 °C | chemicalbook.comchemdad.comchemsrc.com |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | chemicalbook.comchemdad.comchemsrc.com |

| pKa (Predicted) | 7.48 ± 0.69 | chemicalbook.comchemdad.com |

| LogP (Predicted) | -1.09 | chemsrc.com |

| Solubility | Soluble in Methanol (B129727) | chemicalbook.comchemdad.com |

| Appearance | White crystals or powder | chemicalbook.comchemdad.com |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176544 | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-22-9, 1429624-21-4 | |

| Record name | Acetamide oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N'-Hydroxyacetimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxyacetamidine

Direct Synthesis Approaches for N-Hydroxyacetamidine

The direct preparation of this compound can be accomplished through several methods, with the condensation of nitriles with hydroxylamine (B1172632) being a foundational approach.

A prevalent and well-documented method for synthesizing this compound involves the condensation reaction between acetonitrile (B52724) and hydroxylamine hydrochloride. chemicalbook.com In a typical procedure, hydroxylamine hydrochloride is treated with a base, such as a sodium ethoxide solution in ethanol (B145695), to generate the free hydroxylamine. Subsequently, acetonitrile is introduced to the reaction mixture. The reaction proceeds over an extended period, often involving stirring at room temperature followed by gentle heating to drive the conversion. chemicalbook.com

The general reaction scheme is as follows: CH₃CN + NH₂OH·HCl → C₂H₆N₂O

A specific laboratory-scale synthesis involves adding a sodium ethanol solution to hydroxylamine hydrochloride in ethanol. chemicalbook.com After this, acetonitrile is added, and the mixture is stirred for two hours at room temperature and then heated to 40°C for 48 hours. chemicalbook.com Upon completion, the product is isolated by filtration and purified using silica (B1680970) column chromatography, affording this compound as white crystals with a high yield. chemicalbook.com

Table 1: Reaction Parameters for Hydroxylamine Hydrochloride Condensation

| Parameter | Value |

|---|---|

| Starting Materials | Acetonitrile, Hydroxylamine Hydrochloride |

| Base | Sodium Ethoxide |

| Solvent | Ethanol |

| Temperature | 40°C |

| Reaction Time | 48 hours |

| Purification | Silica Column Chromatography |

| Yield | 81% |

Data sourced from ChemicalBook. chemicalbook.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. nih.govnih.gov This technology is widely applied in drug discovery and for the synthesis of heterocyclic compounds. nih.gov The use of microwave irradiation can complete reactions in minutes or even seconds that would otherwise take hours or days. nih.govnih.gov

While microwave-assisted synthesis has been successfully employed for a variety of related compounds, including N-substituted acetamides and various heterocycles, mdpi.comresearchgate.net specific, detailed protocols for the direct microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature. However, the general principles suggest that this method could be a viable and efficient alternative to traditional heating for the condensation of acetonitrile and hydroxylamine, potentially reducing the lengthy 48-hour reaction time. chemicalbook.comnih.gov

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. sphinxsai.com In the context of this compound synthesis, several aspects can be considered. The conventional synthesis using ethanol as a solvent is relatively benign. However, opportunities for improvement exist.

One key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical transformation. sphinxsai.com Catalytic methods are central to achieving this goal. For instance, the development of syntheses using non-toxic, inexpensive, and environmentally benign catalysts is a primary objective. isca.me Research into the N-formylation of amines has demonstrated the efficacy of hydroxylamine hydrochloride as an efficient catalyst under neat (solvent-free) conditions at room temperature, highlighting a potential green route for related amide syntheses. isca.me

Furthermore, the synthesis of related compounds, such as N-aryl hydroxylamines, has been achieved through green methods like the catalytic hydrogenation of nitroaromatics using supported platinum catalysts under mild conditions. rsc.org The use of biocatalysts, such as enzymes (lipase, nitrilase, amidase), also represents a significant advancement in the green synthesis of hydroxamic acids, offering pure products under mild temperature and pH conditions. researchgate.net Applying such catalytic or biocatalytic strategies to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Derivatization and Analog Synthesis from this compound Precursors

This compound serves as a key building block in the synthesis of a wide array of more complex molecules, particularly substituted amidoximes and heterocyclic systems of medicinal interest. nih.gov

While the synthesis of unsubstituted amidoximes like this compound from nitriles is well-established, the preparation of N-substituted amidoximes often requires more complex, multi-step procedures. nih.gov These N-substituted derivatives are valuable intermediates for creating various heterocycles and are used as prodrug candidates to improve bioavailability. nih.govrsc.org

A direct one-pot approach has been developed for the synthesis of N-substituted amidoximes starting from secondary amides. nih.govrsc.org This method utilizes a triphenylphosphine-iodine (Ph₃P-I₂) mediated dehydrative condensation. This process allows for the formation of a variety of N-aryl and N-alkyl amidoximes under mild conditions and with short reaction times. nih.govrsc.org The obtained amidoximes can be further transformed, for example, into 1,2,4-oxadiazolones through cyclization. nih.govrsc.org

Another common method involves the reaction of various nitriles with hydroxylamine in the presence of a base like triethylamine (B128534) to yield the desired amidoxime (B1450833) derivatives. nih.gov This approach has been used to synthesize a series of amidoxime-substituted heterocycles with potential biological activity. nih.gov

Table 2: Methods for Synthesizing Substituted Amidoximes

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Dehydrative Condensation | Secondary Amides | Ph₃P-I₂, Hydroxylamine Hydrochloride | One-pot, mild conditions, short reaction times. nih.govrsc.org |

| Nitrile Condensation | Nitrile Derivatives | NH₂OH·HCl, Triethylamine | Effective for creating diverse amidoxime-substituted heterocycles. nih.gov |

The oxazolidinone class of antibiotics is significant for its activity against a range of Gram-positive bacteria. nih.govijpsdronline.com Linezolid is a well-known member of this class. ijpsdronline.com Chemical modification programs aim to create novel oxazolidinone analogs with improved properties. nih.gov

A key application of this compound is its incorporation into novel oxazolidinone structures. nih.gov Research has demonstrated the synthesis of new oxazolidinone antibacterials where the this compound moiety is attached at the C-5 terminus of the oxazolidinone core. nih.gov These compounds have shown potent activity against clinically relevant pathogens, in some cases superior to that of Linezolid. nih.gov The synthesis involves creating the core oxazolidinone ring system and then coupling it with a side chain containing the this compound group. ijpsdronline.comwisdomlib.org This derivatization highlights the role of this compound as a critical pharmacophore in the development of new therapeutic agents. nih.gov

Synthesis of Novel N-Hydroxyacetamide Derivatives for Biological Evaluation

The N-hydroxyamidine scaffold, present in this compound, is a crucial pharmacophore in a variety of biologically active compounds. Researchers have synthesized numerous derivatives by modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets. These efforts have led to the development of novel agents with significant potential in oncology and inflammatory diseases.

A common synthetic strategy involves the derivatization of the core N-hydroxy-3-phenyl-2-propenamide structure. For instance, new histone deacetylase (HDAC) inhibitors were developed by introducing a phenyloxopropenyl moiety, which was either unsubstituted or substituted with groups like 4-methylpiperazin-1-yl or 4-methylpiperazin-1-ylmethyl. These compounds were assessed for their ability to inhibit nuclear HDACs and for their antiproliferative effects in vitro. Selected derivatives demonstrated considerable metabolic stability in microsomes and favorable aqueous solubility, with some showing significant in vivo antitumor activity in human colon carcinoma xenograft models.

Another approach has been the creation of hydroxamic acid-based organoselenium hybrids. These novel compounds were designed and synthesized to evaluate their antimicrobial and anticancer activities. The synthesis can involve reacting a precursor like 2-((4-Aminophenyl)selanyl)-N-(benzyloxy)acetamide with various reagents to produce a library of derivatives. Biological testing of these hybrids against cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast carcinoma), and microbes like Candida albicans and Staphylococcus aureus, has identified compounds with promising dual activity.

The following table summarizes the biological activity of representative N-hydroxyacetamide derivatives from different studies.

Table 1: Biological Evaluation of N-Hydroxyacetamide Derivatives

| Compound Class | Target/Assay | Model | Key Findings |

|---|---|---|---|

| N-hydroxy-3-phenyl-2-propenamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Human Colon Carcinoma Xenograft | Showed significant in vivo antitumor activity and remarkable in vivo stability compared to other hydroxamic acid HDAC inhibitors. chemistrysteps.com |

| Hydroxamic Acid-Organoselenium Hybrids | Anticancer Activity | HepG2 & MCF-7 Cell Lines | Hybrid 8 showed promising anticancer activity with IC50 values of 7.57 ± 0.5 µM (HepG2) and 9.86 ± 0.7 µM (MCF-7). libretexts.org |

| Hydroxamic Acid-Organoselenium Hybrids | Antimicrobial Activity | C. albicans & S. aureus | Hybrids 8 and 15 exhibited potent activity, particularly against C. albicans (Inhibition Activity % of 91.7 and 83.3, respectively). libretexts.org |

| Quercetagetin Derivatives (with hydroxamic acid-like features) | Anticancer Activity | K562 Leukemia Cell Line | Compound 2a exhibited potent inhibitory function with an IC50 value of 0.159 µmol. nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research into acetamide-based structures has yielded potent inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression and chemoresistance. rsc.org By modifying the hydrophobic portion of the pharmacophore while retaining a central amide linker and an imidazole (B134444) ring, novel inhibitors were synthesized. rsc.org These compounds were evaluated against various cancer cell lines, with some showing particular efficacy against glioblastoma. rsc.org The synthesis often employs multi-step sequences, including reactions like the Leuckart reaction for amine synthesis and subsequent condensation with acyl chlorides to form the final acetamide (B32628) derivatives. rsc.org

Generation of Metal Chelating Agents and Enzyme Inhibitors

The N-hydroxyamidine functional group and the closely related hydroxamic acid moiety (R-CO-NHOH) are well-established chelators of metal ions. This property is fundamental to their role as enzyme inhibitors, particularly for metalloenzymes. Chelating agents are compounds that can form multiple bonds to a single metal ion, effectively sequestering it. researchgate.net

The ability of this compound and its derivatives to act as enzyme inhibitors stems from the coordination of the hydroxamate nitrogen and oxygen atoms to a metal cofactor in the enzyme's active site. researchgate.net This binding prevents the normal substrate-enzyme interaction and blocks the catalytic reaction. researchgate.net A prime example is the inhibition of histone deacetylases (HDACs), which are zinc-dependent enzymes. The hydroxamic acid group chelates the Zn²⁺ ion in the HDAC active site, forming a stable complex that inactivates the enzyme. This mechanism is the basis for several anticancer drugs. chemistrysteps.com

Similarly, the N-hydroxyamidine moiety is critical for inhibiting other metalloenzymes, such as heme oxygenase (HO-1), which contains an iron cofactor. rsc.org The design of specific inhibitors involves creating molecules that position the metal-chelating group optimally within the enzyme's active site, while other parts of the molecule provide additional binding interactions to enhance affinity and selectivity. rsc.org

Beyond enzyme inhibition, the metal-chelating properties of these compounds are of interest for sequestering heavy metals. While agents like EDTA are used for heavy metals such as lead and calcium, the principles of chelation are universal. researchgate.net The development of selective chelating agents is crucial to avoid depleting essential physiological metals. researchgate.net The amidoxime group (a tautomer of N-hydroxyamidine) has been specifically investigated for its ability to form stable complexes with various metal ions. acs.org

Reaction Kinetics and Mechanistic Pathways in this compound Synthesis

The primary and most industrially relevant method for synthesizing this compound (an amidoxime) is the reaction between a nitrile (acetonitrile) and hydroxylamine. nih.gov This reaction, while widely used, is mechanistically complex and its kinetics can be influenced by various factors. nih.gov The core of the reaction is the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile's cyano group (C≡N). chemistrysteps.comnih.gov

Nucleophilic Attack : The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbon atom of the C≡N triple bond. chemistrysteps.comrsc.org This step is often facilitated by a base (e.g., sodium carbonate, triethylamine), which generates the more nucleophilic free hydroxylamine from its hydrochloride salt. nih.gov

Intermediate Formation : The initial attack forms a transient, linear intermediate.

Tautomerization : This intermediate rapidly tautomerizes to the more stable amidoxime structure (N'-hydroxyethanimidamide). chemistrysteps.com

Theoretical and experimental studies have shown that the reaction pathway is sensitive to the solvent and other conditions. nih.govrsc.org In alcohol solvents, a significant side-product, the corresponding amide (acetamide), can be formed. nih.govrsc.org The formation of this amide is believed to occur through an alternative mechanistic pathway where the oxygen atom of hydroxylamine may initiate the attack, or through subsequent reactions of the amidoxime intermediate. rsc.org

Kinetic Considerations:

The rate of amidoxime formation is dependent on several factors:

Solvent : The reaction time and selectivity can be significantly improved by using specific ionic liquids instead of traditional molecular solvents like ethanol. nih.govrsc.org This change can reduce reaction times and eliminate the formation of the amide side-product. nih.gov

pH/Base : The reaction requires the in-situ generation of free hydroxylamine from its salt, making the choice and amount of base critical. The reaction to convert nitrile groups to amidoximes on a polyethylene (B3416737) film substrate showed increased conversion with longer reaction times at a neutral pH. researchgate.net

Temperature : The reaction is typically performed at elevated temperatures (e.g., 40-80 °C) to decrease the reaction time, which can range from a few hours to 48 hours depending on the specific nitrile substrate and conditions. nih.govchemicalbook.com

Physical Agitation : The use of ultrasonic irradiation has been shown to dramatically accelerate the synthesis of amidoximes and related structures, reducing reaction times and often improving yields in a green chemistry approach. nih.govmdpi.com

A detailed mechanistic study combining experimental data (HPLC tracking) and theoretical quantum calculations has provided a more nuanced understanding of the reaction, augmenting previous mechanistic proposals and enabling the development of more efficient and selective synthetic protocols. nih.govrsc.orgrsc.org

Structural Elucidation and Conformational Analysis of N Hydroxyacetamidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for identifying and characterizing organic molecules by probing their interactions with electromagnetic radiation. For N-Hydroxyacetamidine and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) have been extensively employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for elucidating molecular structure by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ¹H NMR spectra reveal the number of different types of protons, their relative abundance, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing information on the carbon skeleton.

For derivatives like 2-(4-chlorophenyl)-N'-hydroxyacetamidine, ¹H NMR spectra typically exhibit characteristic signals for the methylene (B1212753) (-CH₂-) protons, the amino (-NH₂) protons, and the hydroxyl (-OH) proton. For instance, a derivative was reported to show a sharp singlet at approximately 4.48 ppm for the NH₂ protons and another sharp singlet at 3.41 ppm for the CH₂ group, with aromatic protons appearing as doublets in the region of 7.19–7.26 ppm biointerfaceresearch.com. Another study on a similar derivative, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, reported sharp singlets for CH₂ at δ 3.45 ppm, NH₂ at δ 4.50 ppm, and OH at δ 10.10 ppm, with aromatic protons resonating as a multiplet between 7.17–7.32 ppm najah.edu. The presence of N–H···O hydrogen bonding can also influence the chemical shifts of these protons benchchem.com.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound/Proton Type | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 2-(4-chlorophenyl)-N'-hydroxyacetamidine (NH₂) | 4.48 | s | DMSO-d₆ | biointerfaceresearch.com |

| 3.41 | s | DMSO-d₆ | biointerfaceresearch.com | |

| (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine (CH₂) | 3.45 | s | DMSO-d₆ | najah.edu |

| 4.50 | s | DMSO-d₆ | najah.edu | |

| 10.10 | s | DMSO-d₆ | najah.edu | |

| Derivative (CH₂Cl) | ~4.0 | s | DMSO-d₆ | benchchem.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands for this compound derivatives include those for hydroxyl (O-H), amino (N-H), and imine (C=N) groups, as well as carbonyl (C=O) if present in derivatives.

For example, a derivative exhibited characteristic IR bands at approximately 1650 cm⁻¹ for the C=O stretch, 3200–3400 cm⁻¹ for the N–OH stretch, and potentially bands related to C–Cl bending around 750 cm⁻¹ benchchem.com. Other studies on related compounds show absorptions for mono-substituted aromatic rings, C=O stretches around 1610 cm⁻¹, –OH and –NH deflections, and C=N stretches bioline.org.br. The presence of intramolecular N–H···O hydrogen bonds can also influence the vibrational frequencies of these groups najah.eduresearchgate.net.

Table 2: Representative IR/FT-IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group/Vibration | Absorption Frequency (cm⁻¹) | Assignment | Reference |

| C=O stretch | ~1650 | Carbonyl group | benchchem.com |

| N–OH stretch | 3200–3400 | Hydroxyl group | benchchem.com |

| C–Cl bend | ~750 | Chloro substituent | benchchem.com |

| C=O stretch | ~1610.67 | Carbonyl group | bioline.org.br |

| –OH deflection | ~1351.88 | Hydroxyl group | bioline.org.br |

| –NH deflection | ~1501.17 | Amino group | bioline.org.br |

| C=N stretch | ~1558.15 | Imine group | bioline.org.br |

| N–H stretch | 3148 | N–H stretching | uobasrah.edu.iq |

| Aromatic C-H stretch | ~3033 | Aromatic C-H stretching | uobasrah.edu.iq |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within molecules, providing information about conjugated systems and chromophores. For this compound derivatives, UV-Vis spectra can indicate the presence of π–π* transitions associated with aromatic rings or extended conjugation.

One study reported an absorption peak at 385 nm for 2-(4-chlorophenyl)-N'-hydroxyacetamidine biointerfaceresearch.com. Another derivative, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, showed an absorption peak at 275 nm, attributed to π–π* transitions najah.eduresearchgate.net. In a different context, a related compound, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, exhibited absorption bands in the regions of 210–240 nm (attributed to benzene (B151609) rings and π–π* transitions), 280–330 nm (attributed to sulfur, oxygen, and nitrogen groups with n–π* transitions), and 300–360 nm (attributed to δ–δ* transitions) uobasrah.edu.iq.

Computational and Theoretical Investigations of N Hydroxyacetamidine

Quantum Chemical Studies (DFT, AM1, ZINDO/1)

Quantum chemical studies are foundational to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Austin Model 1 (AM1), and ZERNER's Intermediate Neglect of Differential Overlap (ZINDO/1) are used to model the electronic structure and energy of N-Hydroxyacetamidine. While DFT is widely used for its balance of accuracy and computational cost in studying ground-state properties, semi-empirical methods like AM1 are faster and useful for larger systems or initial conformational searches. researchgate.net The ZINDO/1 method is particularly suited for calculating electronic spectra and properties of metal complexes. frontiersin.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity and electronic properties. biointerfaceresearch.comalrasheedcol.edu.iq The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. biointerfaceresearch.com

In computational studies on related acetamide (B32628) and oxime derivatives, DFT calculations have been employed to determine these values. biointerfaceresearch.comxisdxjxsu.asia For this compound, a smaller energy gap would suggest higher chemical reactivity and lower kinetic stability. biointerfaceresearch.com These parameters are calculated to predict how the molecule will interact in chemical reactions.

Table 1: Representative Frontier Orbital Energies for this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar small organic molecules as determined by DFT calculations, and are intended to demonstrate the concepts.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | 1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 8.3 | Chemical reactivity and stability |

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds and isomerization around the carbon-nitrogen double bond. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. nih.gov

Key structural features include:

E/Z Isomerism: Geometric isomers can exist about the C=N double bond, depending on the orientation of the hydroxyl and amino groups.

Rotational Conformers: Rotation around the C-N and N-O single bonds leads to different conformers.

DFT and semi-empirical methods like AM1 can be used to calculate the relative energies of these different forms. researchgate.net The calculations would identify the global minimum energy conformation—the most stable form of the molecule—and determine the energy barriers for isomerization between the E and Z isomers. Such studies on related molecules have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. doi.org

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived using Conceptual DFT. mdpi.comsemanticscholar.org These parameters help quantify the reactivity of a molecule.

Ionization Potential (IP): Approximated as -EHOMO

Electron Affinity (EA): Approximated as -ELUMO

Electronegativity (χ): (IP + EA) / 2

Chemical Hardness (η): (IP - EA) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative framework for understanding the molecule's tendency to participate in chemical reactions as either an electrophile or a nucleophile. mdpi.com

Table 2: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (IP) | 6.5 | Energy to remove an electron |

| Electron Affinity (EA) | -1.8 | Energy released when gaining an electron |

| Electronegativity (χ) | 2.35 | Power to attract electrons |

| Chemical Hardness (η) | 4.15 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 0.67 | Capacity to accept electrons |

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates. Acetamide and amidoxime (B1450833) derivatives are frequently studied as potential inhibitors for various enzymes. nih.govmdpi.comnih.gov

In a typical docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the active site of a target protein. The simulation would:

Generate numerous possible binding poses of this compound within the protein's binding pocket.

Score these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The amino (-NH2) and hydroxyl (-OH) groups of this compound are potent hydrogen bond donors and acceptors, making it a promising candidate for forming stable interactions with amino acid residues in a protein active site.

Molecular Dynamics (MD) Simulations for System Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.govnih.gov An MD simulation of this compound, either in solution or as part of a ligand-protein complex, provides insights into its structural stability and the dynamics of its interactions.

For a ligand-protein complex identified through docking, an MD simulation would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation tracks the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the MD trajectory can reveal:

The stability of the ligand's binding pose over time.

The flexibility of different parts of the protein and the ligand.

The lifetime and dynamics of key intermolecular interactions, such as hydrogen bonds. nih.gov

Conformational changes in the protein induced by ligand binding.

Studies on similar molecules like acetamide have used MD simulations to understand their interactions with phospholipid bilayers and their solvation properties. nih.gov

Mechanistic Computational Modeling of Chemical Reactions and Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org For this compound, this involves using methods like DFT to map out the entire reaction pathway for a specific transformation. This includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. researchgate.net

Amidoximes are known to participate in several important reactions, such as reduction to amidines or oxidation to release nitric oxide (NO), a critical signaling molecule in biological systems. mdpi.comnih.gov Computational modeling could be applied to:

Investigate NO-Donating Mechanisms: Determine the pathway and energy barriers for the oxidation of this compound that leads to the release of NO.

Model Prodrug Activation: this compound can be considered a prodrug of acetamidine. Modeling the reduction mechanism can provide insights into its bioactivation.

Explore Synthetic Pathways: Elucidate the mechanisms of reactions used to synthesize or modify this compound, helping to optimize reaction conditions.

By calculating the energy profile of a reaction, researchers can predict reaction rates and understand how substituents or catalysts might influence the outcome of the transformation.

Coordination Chemistry of N Hydroxyacetamidine and Its Metal Complexes

Complexation with Transition Metal Ions

Transition metal ions readily form complexes with N-Hydroxyacetamidine and its analogues, leading to compounds with diverse structural and electronic properties.

The synthesis of metal complexes involving N-hydroxyacetamide and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often under stirring or reflux conditions a2bchem.comresearchgate.netnih.govsifisheriessciences.com. Characterization of these complexes is achieved through a range of spectroscopic and analytical techniques, including elemental analysis, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), X-ray crystallography, molar conductivity measurements, Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (XRD) a2bchem.comresearchgate.netnih.govutwente.nlresearchgate.netresearchgate.netpsu.edu.

Specific examples of synthesized complexes include:

Zinc(II) and Copper(II) complexes with 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, formed in a 1:2 metal-to-ligand ratio nih.gov.

Nickel(II) and Copper(II) complexes with N-hydroxyacetamide ethoxycarbonylhydrazone have been synthesized and characterized researchgate.net.

Various aliphatic hydroxamic acids, such as N-hydroxyacetamide (HA2), N-hydroxyhexanamide (HA6), N-hydroxydecanamide (HA10), and N-hydroxydodecanamide (HA12), have been used to form complexes with transition metals like Fe(II/III), Ni(II), Cu(II), and Zn(II) mdpi.comresearchgate.neteurjchem.comresearchgate.net.

This compound and related hydroxamic acids primarily act as bidentate ligands. The most common coordination mode involves the carbonyl oxygen (C=O) and the deprotonated hydroxyl oxygen (O⁻), forming a stable five-membered chelate ring, referred to as O,O coordination researchgate.netresearchgate.netresearchgate.neteurjchem.comresearchgate.net. In cases where the ligand possesses additional donor atoms, such as amino groups in 2-amino-N-hydroxyacetamide, coordination can also occur via the amino nitrogen and the deprotonated hydroxamate group, leading to N,O or N,N coordination modes psu.eduresearchgate.netrsc.orgpsu.eduoup.com. For instance, N,N-dioctyl-2-hydroxyacetamide (DOHyA) functions as a neutral bidentate ligand, coordinating through its amido and hydroxyl oxygen atoms utwente.nlresearchgate.net.

The geometries of these metal complexes vary depending on the metal ion and the ligand's coordination. Studies have inferred distorted tetrahedral geometries for some Zn(II) complexes researchgate.net, while complexes with Rh(III) can exhibit mononuclear or dinuclear structures depending on the ligand's chelating ability and pH rsc.org. The coordination geometry can range from octahedral and square planar to tetrahedral, dictated by the specific metal ion and ligand environment researchgate.net.

The presence of N-hydroxyacetamide as a ligand has been shown to influence the oxidation-reduction mechanisms of metal ions. Specifically, studies have investigated the V(IV)/V(V) oxidation mechanism in the presence of N-hydroxyacetamide, with spectrophotometric evidence indicating the ligand's role in the redox reaction a2bchem.comresearchgate.net. While not directly involving this compound, research on related compounds like Omadine (N-hydroxypyridine-2-thione) complexes with iron, copper, and zinc demonstrates how ligands can modulate the redox activity of metal centers, leading to antioxidant or pro-oxidant behaviors nih.gov.

Interactions with Lanthanide Ions and Biological Relevance

This compound and its analogues interact with lanthanide ions, forming complexes that have garnered interest for their potential biological applications. Hydroxamic acids and derivatives like N,N-dioctyl-2-hydroxyacetamide (DOHyA) are effective extractants for lanthanide and actinide ions, forming stable complexes utwente.nlresearchgate.netresearchgate.net. Lanthanide complexes synthesized with Schiff base ligands derived from hydroxamic acids have also been studied, revealing their potential antibacterial activities lbp.worldrjlbpcs.com.

The biological relevance of hydroxamic acids and their metal complexes is extensive. They are recognized for their broad spectrum of activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties a2bchem.commdpi.comeurjchem.comresearchgate.netlbp.worldrjlbpcs.combioline.org.br. These compounds are potent inhibitors of various enzymes, such as ureases, metalloproteinases, and histone deacetylases, playing roles in cellular processes and disease pathways a2bchem.commdpi.comeurjchem.combioline.org.br.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from hydroxamic acids and their analogues can exhibit catalytic properties benchchem.com. While specific catalytic applications for this compound metal complexes are not extensively detailed in the provided literature snippets, related compounds demonstrate such potential. For example, manganese(III) complexes of siderophores, which are a class of hydroxamic acids, have shown superoxide (B77818) dismutase activity, catalyzing the conversion of superoxide radicals google.com. This suggests a potential for this compound metal complexes to be explored for various catalytic transformations.

Biological and Biomedical Research Applications of N Hydroxyacetamidine

Antimicrobial Activity and Mechanistic Insights

N-hydroxyacetamide derivatives have demonstrated notable antimicrobial properties against both bacterial and fungal strains, with investigations into their mechanisms of action highlighting interactions with cellular components and the generation of reactive oxygen species.

Antibacterial Efficacy against Clinically Relevant Gram-Positive and Gram-Negative Pathogens

Table 1: Antibacterial Efficacy of N-Hydroxyacetamide Derivatives

| Pathogen | Observed Activity | Reference(s) |

| Staphylococcus aureus | Antibacterial activity; DNA-mediated agent | researchgate.netaip.orguobasrah.edu.iq |

| Salmonella typhi | More toxic; efficient inhibitory activity | researchgate.netresearchgate.netacademicjournals.org |

| Escherichia coli | More toxic; efficient inhibitory activity | researchgate.netresearchgate.netacademicjournals.org |

| Shigella flexneri | Efficient inhibitory activity | researchgate.netresearchgate.netacademicjournals.org |

Antifungal Efficacy against Fungal Strains

The antifungal potential of N-hydroxyacetamide derivatives has also been investigated. Specific compounds have shown efficient inhibitory activity against fungal strains such as Fusarium sambucinum and Alternaria alternata researchgate.netresearchgate.net. While research on Dehydroabietic Acid (DHA) against Alternaria alternata details its concentration-dependent inhibitory effects and impact on spore germination nih.gov, the findings for N-hydroxyacetamide derivatives highlight their direct antifungal capabilities.

Table 2: Antifungal Efficacy of N-Hydroxyacetamide Derivatives

| Fungal Strain | Observed Activity | Reference(s) |

| Rhizoctonia solani | Inhibitory activity | researchgate.netresearchgate.net |

| Alternaria alternata | Efficient inhibitory activity | researchgate.netresearchgate.net |

| Fusarium sambucinum | Efficient inhibitory activity | researchgate.netresearchgate.net |

Mechanisms of Antimicrobial Action

Anticancer and Antiproliferative Investigations

N-hydroxyacetamide derivatives have shown promising anticancer and antiproliferative effects in vitro against various cancer cell lines, with investigations focusing on their ability to induce apoptosis through specific molecular pathways.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

Several cancer cell lines have been utilized to assess the cytotoxic and antiproliferative effects of N-hydroxyacetamide derivatives. For instance, 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na has demonstrated antiproliferative effects against ovarian cancer cells (SKOV-3) and breast cancer cells (AMJ-13) researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq. Other studies have reported the potent antitumor effect of related compounds like N-(2-hydroxyphenyl) acetamide (B32628) (NA-2) against the MCF-7 breast cancer cell line nih.gov. Furthermore, N-hydroxyacetamide compounds and their metal complexes have been evaluated for their cytotoxic activity against L20B and Rhabdomyosarcoma RD cancer cell lines researchgate.net.

Table 3: In Vitro Cytotoxicity of N-Hydroxyacetamide Derivatives Against Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Observed Effect | Reference(s) |

| SKOV-3 | Ovarian Carcinoma | Antiproliferative, Cytotoxic | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| AMJ-13 | Breast Cancer | Antiproliferative, Cytotoxic | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| MCF-7 | Breast Cancer | Potent antitumor effect, antiproliferative | nih.gov |

| L20B | Malignant Mouse Cell | Cytotoxic activity | researchgate.net |

| Rhabdomyosarcoma RD | Muscle Tissue Cancer | Cytotoxic activity, potent anticancer activity | researchgate.net |

Apoptosis Induction Mechanisms

The anticancer activity of N-hydroxyacetamide derivatives is often mediated through the induction of apoptosis. Research has identified several key molecular events involved in this process. These include the upregulation of pro-apoptotic proteins like Bax , the activation of tumor suppressor protein p53 , and the activation of executioner caspases such as Caspase-8 and Caspase-9 . Concurrently, these compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2 researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq. A significant aspect of this apoptotic pathway involves the reduction of mitochondrial membrane potential (MMP), which is a critical step in the release of apoptotic factors from mitochondria researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq. The induction of ROS synthesis has also been linked to these apoptotic mechanisms researchgate.netuobasrah.edu.iq.

Table 4: Apoptosis Induction Mechanisms by N-Hydroxyacetamide Derivatives

| Molecular Target/Pathway | Observed Effect | Reference(s) |

| Bax | Upregulation | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| p53 | Activation | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| Caspase-8 | Activation | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| Caspase-9 | Activation | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| Bcl-2 | Downregulation | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| Mitochondrial Membrane Potential | Reduction | researchgate.netuobasrah.edu.iquvic.cauobasrah.edu.iq |

| Reactive Oxygen Species (ROS) | Increased synthesis | researchgate.netuobasrah.edu.iq |

Compound Names Mentioned:

N-hydroxyacetamide (HA2)

2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na

N-(2-hydroxyphenyl) acetamide (NA-2)

Enzyme Inhibition Studies

N-Hydroxyacetamidine and its derivatives have been investigated for their inhibitory effects on several critical enzymes involved in various physiological and pathological processes.

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, influencing chromatin structure and gene expression. Compounds containing the hydroxamic acid moiety, such as N-hydroxyacetamide, are of interest as potential HDAC inhibitors. While N-hydroxyacetamide itself has been noted to bind within the active site channel of HDAC1 acs.org, research has also focused on its derivatives for enhanced potency and selectivity.

Studies have explored N-hydroxyacetamide derivatives with various structural modifications for HDAC inhibition. For instance, N-hydroxyacetamide derivatives incorporating triazole moieties have demonstrated inhibitory activity against HDACs, with some compounds exhibiting IC50 values as low as 90 nM, comparable to established HDAC inhibitors like vorinostat (B1683920) frontiersin.org. Another investigation synthesized pyrimidine (B1678525) hydroxamates as HDAC inhibitors, finding that N-hydroxycarboxamide derivatives were more effective than N-hydroxyacetamide derivatives against HDAC8. One particular compound, 4a, displayed an IC50 of 3.15 µM against HDAC8 capes.gov.br. A different pyrimidine hydroxamate derivative, T8, showed promising inhibitory activity against HDAC with an IC50 value of 6 mM researchgate.net.

| Enzyme Target | Compound Class/Derivative | IC50 Value | Reference |

| HDAC8 | N-hydroxycarboxamide derivative (4a) | 3.15 µM | capes.gov.br |

| HDAC8 | N-hydroxyacetamide derivative (triazole-based) | 90 nM | frontiersin.org |

| HDAC | N-hydroxyacetamide derivative (T8) | 6 mM | researchgate.net |

| HDAC1 | N-hydroxyacetamide (binding in channel) | Not specified | acs.org |

This compound (Acetohydroxamic acid, AHA) is recognized as a potent and irreversible inhibitor of the urease enzyme wikipedia.orgnih.gov. Urease is crucial for the metabolism of urea (B33335) in various bacteria and plants. This compound functions by competitively inhibiting urease, as its structure is similar to urea but it is not hydrolyzed by the enzyme. This mechanism disrupts the metabolic processes of urease-producing microorganisms wikipedia.orgnih.gov. Its application has been noted in managing urinary tract infections caused by urea-splitting bacteria and in reducing Helicobacter pylori-induced gastritis a2bchem.coma2bchem.com. This compound does not possess direct antimicrobial activity but complements antibiotic treatments by preventing urea hydrolysis nih.gov.

Carbonic anhydrases (CAs) are a family of enzymes involved in catalyzing the reversible hydration of carbon dioxide. This compound has been identified as a carbonic anhydrase inhibitor mdpi.com. Furthermore, specific derivatives incorporating the N-hydroxyacetamide moiety have been developed and studied for their CA inhibitory potential. For example, CHEMBL561038, a derivative, has shown high potency and selectivity towards certain carbonic anhydrase isoforms ontosight.ai. Another synthesized compound, 2-(4-chlorophenyl)-N'-hydroxyacetamidine, was specifically designed and evaluated as a human carbonic anhydrase inhibitor biointerfaceresearch.com.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling, extracellular matrix degradation, and various physiological processes, as well as disease progression like cancer. Compounds featuring the hydroxamic acid group, including derivatives of N-hydroxyacetamide, have been explored for their ability to inhibit MMPs ontosight.ai.

A notable example is MMP-2 Inhibitor III, chemically described as (2-((Isopropoxy)-(1,1ʹ-biphenyl-4-ylsulfonyl)-amino))-N-hydroxyacetamide. This compound acts as a potent, zinc-binding site-targeting inhibitor of MMP-2, with a reported IC50 value of 12 nM. It exhibits good selectivity over MMP-9 and MMP-3, with significantly less activity against MMP-1 and MMP-7 sigmaaldrich.commerckmillipore.com. N-hydroxyacetamide (AHA) itself has been shown to inhibit MMP-13 hydrolysis of a specific substrate via a noncompetitive mechanism acs.org. Additionally, FR255031, a synthetic MMP inhibitor containing an N-hydroxyacetamide moiety, demonstrated inhibition against human collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9) researchgate.net.

| Enzyme Target | Compound | IC50 Value | Selectivity Profile | Reference |

| MMP-2 | MMP-2 Inhibitor III ((2-((Isopropoxy)-(1,1ʹ-biphenyl-4-ylsulfonyl)-amino))-N-hydroxyacetamide) | 12 nM | IC50(MMP-9)=0.2 µM, IC50(MMP-3)=4.5 µM, IC50(MMP-1,7)>50 µM | sigmaaldrich.commerckmillipore.com |

| MMP-13 | N-hydroxyacetamide (AHA) | Not specified | Noncompetitive inhibition | acs.org |

Peptidyl deformylase (PDF) is an essential enzyme in bacterial protein maturation, making it a significant target for the development of novel antibacterial agents nih.govspectroscopyonline.complos.org. This compound derivatives have emerged as promising PDF inhibitors. Notably, 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide has been identified as a potent PDF inhibitor and a valuable structural scaffold for developing more selective inhibitors. These compounds function by inhibiting bacterial protein synthesis nih.govspectroscopyonline.complos.orgnih.govacs.org. Research has indicated that for some PDF inhibitors, including derivatives of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide, penetration through the bacterial membrane is a critical factor influencing their activity plos.org.

Exploration in Drug Metabolism and Metabolite Studies

The study of drug metabolism is crucial for understanding how pharmaceutical compounds are processed, transformed, and eliminated by biological systems. This involves identifying metabolic pathways, characterizing metabolites, and assessing their potential impact on efficacy and safety.

Research into compounds featuring the this compound structure has touched upon aspects relevant to drug metabolism and metabolite studies. Specifically, the compound 2-(4-chlorophenyl)-N'-hydroxyacetamidine has been subjected to an ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment biointerfaceresearch.com. Such assessments are integral to drug development, providing insights into a compound's metabolic fate—how it is processed, transformed, and eliminated by the body biointerfaceresearch.com. While this evaluation indicates research into the metabolic profile of this specific derivative, detailed findings on its precise metabolic pathways or identified metabolites are not extensively documented in the provided search results.

No specific data tables detailing the metabolism or identified metabolites of this compound or its direct derivatives were found in the available information. However, the evaluation of ADMET parameters for compounds like 2-(4-chlorophenyl)-N'-hydroxyacetamidine contributes to the broader understanding of how molecules possessing the this compound scaffold might behave within biological systems, which is a fundamental aspect of drug metabolism and metabolite studies.

Advanced Material Science Applications of N Hydroxyacetamidine

Application in Dye-Sensitized Solar Cells (DSCs)

The integration of specific N-hydroxyacetamide derivatives, notably 2-(4-Butoxyphenyl)-N-hydroxyacetamide (BPHA), has demonstrated significant potential in enhancing the performance of Dye-Sensitized Solar Cells (DSCs). These compounds primarily function as preadsorbers on the mesoporous titanium dioxide (TiO2) photoanode.

Role as a Preadsorber on Titanium Dioxide (TiO2) Electrodes

In DSCs, the mesoporous TiO2 electrode is critical for anchoring dye molecules and facilitating electron injection. Chemical modification of the TiO2 surface prior to dye adsorption is a key strategy to optimize charge transfer kinetics and minimize electron recombination. BPHA acts as an effective preadsorber, binding to the TiO2 surface via its hydroxamic acid group acs.orgnih.govdiva-portal.orgresearchgate.netnih.govacs.org. This surface treatment alters the electronic properties and surface chemistry of the TiO2, creating an environment that promotes more efficient electron injection from the dye into the TiO2 conduction band and helps to suppress undesirable recombination pathways acs.orgnih.govdiva-portal.orgnih.govacs.org.

Influence on Photovoltaic Performance Parameters

The short-circuit current density (Jsc) experiences a notable increase, with reported enhancements of around 9% for LEG4 and 18% for DB acs.org. This boost in photocurrent is attributed to more efficient electron injection and potentially faster dye regeneration acs.orgnih.govdiva-portal.orgnih.govacs.org. Consequently, the power conversion efficiencies (PCE) of the DSCs are enhanced by 10–20% acs.orgnih.govdiva-portal.orgresearchgate.netnih.govacs.org. For example, a LEG4-sensitized DSC with BPHA pretreatment achieved an efficiency of 7.57%, an improvement from the 6.89% recorded without pretreatment acs.org. The open-circuit potential (Voc) generally remains unaffected by BPHA preadsorption, though a slight reduction of approximately 20 mV was noted in DB-sensitized cells acs.orgnih.govdiva-portal.orgresearchgate.netnih.govacs.org. Minor improvements in the fill factor (FF) have also been observed for both dye systems acs.org. Furthermore, studies indicate that BPHA pretreatment leads to increased dye regeneration efficiencies, ranging from approximately 5% for LEG4 to 20% for DB nih.govnih.gov.

Table 1: Impact of BPHA Preadsorption on DSC Performance with LEG4 and DB Dyes

| Parameter | Without BPHA (Standard) | With BPHA Preadsorption | Relative Improvement |

| Short-Circuit Current Density (Jsc) | Baseline | Increased | +9% (LEG4), +18% (DB) |

| Power Conversion Efficiency (PCE) | Baseline | Increased | +10-20% |

| Open-Circuit Potential (Voc) | Baseline | Largely Unaffected | ~0 mV (LEG4), ~-20 mV (DB) |

| Dye Adsorption | Higher | Decreased | -7% (LEG4), -27% (DB) |

| Dye Regeneration Efficiency | Baseline | Increased | +5% (LEG4) to +20% (DB) |

Note: Specific baseline values for Jsc, Voc, and PCE vary across studies; the table highlights the relative percentage changes observed due to BPHA treatment.

Potential in Polymer Chemistry Development

N-hydroxyacetamide and its derivatives, including N-hydroxyacetamidine, serve as valuable components in polymer chemistry due to their reactive functional groups, enabling their use as building blocks or modifiers for novel materials benchchem.coma2bchem.com. The presence of the hydroxylamine (B1172632) group and the amide linkage offers multiple sites for chemical reactions, facilitating the synthesis of polymers with tailored properties.

Derivatives of N-hydroxyacetamide have been identified as crosslinking agents for polymer networks, such as epoxy resins, leveraging their reactive chlorine and N-OH groups benchchem.com. This capability is instrumental in developing materials with enhanced mechanical strength or specific functional characteristics. N-hydroxyacetamide itself is employed in the synthesis of various polymers and agricultural chemicals, underscoring its utility as a precursor in material science a2bchem.com. While direct, widespread applications of this compound in broad polymer development are less extensively detailed in the provided literature compared to its role in DSCs, its structural attributes suggest significant potential. These include its use in synthesizing functional monomers or modifying existing polymer chains to impart new properties. For instance, the synthesis of novel antibacterial oxazolidinones incorporating an this compound substituent demonstrates the compound's capacity to form complex organic molecules that could potentially be integrated into or serve as precursors for specialized polymers researchgate.net. Furthermore, the ability to prepare amidoximes and related compounds from this compound opens avenues for its application in creating materials with chelating capabilities or as components in advanced functional materials chemicalbook.com.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-Hydroxyacetamidine and its derivatives is an active area of research, with a focus on developing novel, efficient, and environmentally sustainable methodologies. Traditional synthetic routes, while established, are being re-evaluated for their atom economy, use of hazardous reagents, and energy consumption. Emerging research aims to incorporate principles of green chemistry into the synthesis of these compounds.

Catalytic Approaches: The development of catalytic methods, utilizing transition metal catalysts or organocatalysts, is a key focus. These approaches promise milder reaction conditions, higher selectivity, and reduced waste generation compared to stoichiometric methods. For instance, research into palladium-catalyzed cross-coupling reactions or enzymatic synthesis could offer greener alternatives for constructing the this compound scaffold.

Flow Chemistry: The application of continuous flow chemistry is being explored to improve reaction control, scalability, and safety. Flow reactors allow for precise management of reaction parameters, such as temperature and residence time, which can lead to higher yields and purities, and facilitate easier scale-up for industrial production.

Biocatalysis: The use of enzymes or whole-cell biocatalysts for specific transformations in the synthesis of this compound derivatives is an emerging area. Biocatalysis offers high specificity and selectivity under mild, aqueous conditions, aligning with sustainability goals.

Rational Design of Target-Specific this compound-Based Therapeutic Agents

The this compound moiety serves as a valuable pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Future research is focused on rationally designing derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for specific biological targets.

Enzyme Inhibition: this compound derivatives have shown promise as inhibitors of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) ontosight.aibioline.org.brtjpr.org. Future work will involve structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for specific enzyme isoforms. Computational methods, such as molecular docking and molecular dynamics simulations, are crucial tools in this process, guiding the design of novel inhibitors with improved therapeutic indices.

Prodrug Strategies: To enhance the delivery and efficacy of this compound-based therapeutics, prodrug strategies are being investigated. These strategies aim to mask the polar hydroxylamine (B1172632) group or improve cellular uptake and targeted release of the active compound acs.orgnih.govbenchchem.comnih.gov. For example, the development of cleavable linkers or carrier systems that release the active this compound derivative at the target site is a promising avenue.

Oncology and Infectious Diseases: Research is exploring the potential of this compound derivatives in oncology, as anticancer agents, and in combating infectious diseases. For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines bioline.org.brtjpr.orgresearchgate.net. Further investigations into their mechanisms of action, including their effects on cell cycle regulation and apoptosis, are ongoing.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems

The unique chemical properties of this compound make it an attractive molecule for interdisciplinary research, bridging synthetic chemistry with biological systems. This includes its use as a chemical biology tool and in developing sophisticated drug delivery systems.

Chemical Biology Tools: this compound derivatives can be functionalized to serve as probes for studying biological processes. Their ability to participate in specific chemical reactions, such as bioorthogonal ligation, could be exploited for imaging, tracking biomolecules, or developing targeted drug delivery systems.

Bioconjugation: The this compound moiety can be utilized in bioconjugation strategies to attach small molecules to biomacromolecules like proteins or nucleic acids. This capability is valuable for developing diagnostic agents, therapeutic conjugates, or for studying protein function.

Advanced Drug Delivery Systems: Research is exploring the incorporation of this compound derivatives into advanced drug delivery platforms, such as nanoparticles or hydrogels. These systems can offer controlled release, improved targeting, and enhanced bioavailability of therapeutic agents. For example, prodrug strategies involving this compound have been explored for enhanced delivery of antibiotics nih.gov.

Further Exploration of this compound in Advanced Materials and Nanotechnology

The structural features and reactivity of this compound suggest potential applications in materials science and nanotechnology. Future research directions include exploring its incorporation into novel materials with tailored properties and its use in nanoscale applications.

Polymer Science: this compound derivatives can serve as monomers or crosslinking agents in polymer synthesis. The reactive hydroxylamine group and potential for further functionalization allow for the creation of polymers with specific properties, such as enhanced thermal stability, chelating abilities, or stimuli-responsiveness. For example, derivatives have been noted for their use in polymer modification reagents benchchem.com.

Functional Materials: The compound's ability to chelate metal ions suggests its potential use in developing functional materials for applications like metal ion sensing, catalysis, or in the formation of metal-organic frameworks (MOFs) for gas storage benchchem.com. Research into incorporating this compound into advanced materials for electronic or optical applications is also a potential area of exploration, particularly if conjugated systems are developed.

Nanotechnology Applications: The integration of this compound into nanomaterials could lead to novel applications. For instance, its use in the synthesis of functionalized nanoparticles for drug delivery, imaging, or catalysis is a promising area. Research into amidoxime (B1450833) functionalization for producing gold nanoparticles, for example, highlights the versatility of related structures in nanotechnology biointerfaceresearch.com.

Q & A

Q. What are the established synthesis protocols for N-Hydroxyacetamidine, and how are purity and structural integrity validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving hydroxylamine derivatives and nitriles. For example, Takhi et al. (2006) synthesized this compound-containing oxazolidinones by reacting hydroxylamine derivatives with carbonyl intermediates under controlled pH and temperature . Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- HPLC or GC Analysis : To verify purity (>95% as per industrial standards).

Ensure all reagents are rigorously purified, and reaction conditions (e.g., anhydrous environments) are maintained to avoid side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood to avoid inhalation of dust (S22) .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound derivatives for enhanced antibacterial activity?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the acetamidine backbone) and assess minimum inhibitory concentrations (MICs) against Gram-positive pathogens .

- High-Throughput Screening (HTS) : Use automated platforms to test derivative libraries against bacterial strains.

- Mechanistic Studies : Employ fluorescence quenching or molecular docking to evaluate binding affinity to bacterial ribosomes or enzymes .

- Data Validation : Replicate results across multiple bacterial strains and compare with positive controls (e.g., linezolid) to ensure reproducibility .

Q. How should contradictory data on this compound’s efficacy in antibacterial assays be resolved?

- Source Evaluation : Cross-reference primary literature (e.g., peer-reviewed journals) and exclude non-validated datasets (e.g., unreplicated studies or non-standardized MIC protocols) .

- Experimental Replication : Repeat assays under identical conditions (pH, temperature, bacterial inoculum size) to confirm trends.

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What advanced analytical techniques are recommended for elucidating the reaction mechanisms of this compound in organic synthesis?

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions.

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and reaction pathways .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .

Methodological Best Practices

- Reproducibility : Document reagent sources (e.g., Sigma-Aldridgin, MedChemExpress), batch numbers, and purity grades .

- Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials and adhere to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and adhere to safety regulations (e.g., OSHA standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.